2,2',3,3',5,5'-Hexachlorobiphenyl

Descripción general

Descripción

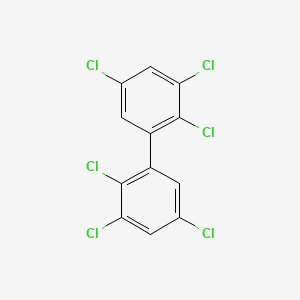

2,2’,3,3’,5,5’-Hexachlorobiphenyl is a chemical compound belonging to the class of polychlorinated biphenyls. It is characterized by the presence of six chlorine atoms attached to the biphenyl structure, specifically at the 2, 3, and 5 positions on each of the benzene rings . This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms, leading to significant environmental and health concerns .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,5,5’-Hexachlorobiphenyl typically involves the chlorination of biphenyl. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, under controlled conditions to ensure the selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,5,5’-Hexachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. due to the environmental and health hazards associated with these compounds, their production has been banned or severely restricted in many countries .

Análisis De Reacciones Químicas

Types of Reactions: 2,2’,3,3’,5,5’-Hexachlorobiphenyl can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: This reaction can result in the dechlorination of the compound.

Substitution: This reaction can involve the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation can be employed.

Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia can be used under appropriate conditions.

Major Products Formed:

Oxidation: Hydroxylated biphenyl derivatives.

Reduction: Lower chlorinated biphenyls.

Substitution: Biphenyl derivatives with different functional groups replacing the chlorine atoms.

Aplicaciones Científicas De Investigación

Persistence and Degradation

2,2',3,3',5,5'-Hexachlorobiphenyl is utilized in environmental studies to assess the persistence of PCBs in various ecosystems. Its resistance to photolytic and biological degradation means it can accumulate in the environment and biomagnify through food chains. Research focuses on:

- Bioaccumulation Studies : Investigating how this compound accumulates in living organisms and its effects on different species.

- Degradation Pathways : Understanding how PCBs degrade over time and the factors that influence their breakdown.

Case Study: PCB Contamination Events

One notable incident occurred in Belgium in 1999 when animal feed contaminated with PCB mixtures led to widespread food safety concerns. This event highlighted the need for effective monitoring programs for PCBs in food supplies and prompted regulatory changes regarding PCB use .

Health Effects

Research has demonstrated that exposure to this compound can lead to various health issues:

- Carcinogenic Potential : Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), PCBs have been linked to increased cancer risk based on occupational exposure studies .

- Endocrine Disruption : This compound acts as an endocrine disruptor by mimicking or antagonizing natural hormones. Studies have shown that it can interfere with hormone signaling pathways, leading to reproductive issues and developmental problems .

Laboratory Findings

In laboratory settings, animal studies have indicated that varying dosages of this compound result in different biological responses:

- Low Doses : Subtle biochemical changes without overt toxicity.

- High Doses : Severe effects including liver damage and immune system suppression .

Table of Toxicological Effects

| Dosage Level | Biological Effect | Observations |

|---|---|---|

| Low | Subtle biochemical changes | No overt toxicity observed |

| Moderate | Increased liver weight | Potential metabolic changes noted |

| High | Liver damage; immune suppression | Significant toxic effects observed |

Endocrine Disruption Research

The role of this compound as an endocrine disruptor is a primary focus of current research. Studies indicate that this compound can lead to:

Mecanismo De Acción

The mechanism of action of 2,2’,3,3’,5,5’-Hexachlorobiphenyl involves its interaction with cellular components, leading to various toxic effects. It can disrupt the endocrine system by mimicking or interfering with the action of hormones. Additionally, it can induce oxidative stress and cause damage to cellular structures, leading to adverse health effects .

Comparación Con Compuestos Similares

- 2,2’,4,4’,5,5’-Hexachlorobiphenyl

- 2,2’,3,4,4’,5’-Hexachlorobiphenyl

- 2,2’,3,3’,4,4’-Hexachlorobiphenyl

Comparison: While all these compounds belong to the class of polychlorinated biphenyls and share similar structural features, 2,2’,3,3’,5,5’-Hexachlorobiphenyl is unique in its specific pattern of chlorine substitution. This unique substitution pattern can influence its chemical reactivity, environmental persistence, and toxicological properties .

Actividad Biológica

2,2',3,3',5,5'-Hexachlorobiphenyl (PCB 133) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 synthetic organic compounds characterized by varying degrees of chlorination. This compound has garnered attention due to its significant biological activity, particularly as an endocrine disruptor. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, cellular effects, and relevant case studies.

Target of Action

This compound primarily targets the endocrine system . It interacts with hormone receptors, disrupting normal hormonal balance and leading to various physiological effects.

Mode of Action

The compound functions as an endocrine disruptor by binding to hormone receptors such as the aryl hydrocarbon receptor (AhR). This binding can lead to alterations in gene expression and disrupt cellular functions.

Pharmacokinetics

Similar to other PCBs, this compound is lipophilic and resistant to environmental degradation. It can accumulate in fatty tissues and biomagnify through food chains .

Interaction with Enzymes

The compound interacts with various enzymes, notably cytochrome P450 enzymes. These interactions can lead to the formation of reactive metabolites that may cause cellular damage.

Cellular Effects

Research indicates that this compound influences cell signaling pathways and gene expression. It has been associated with oxidative stress and apoptosis in various cell types.

Molecular Mechanism

At the molecular level, this PCB can inhibit or activate enzymes affecting the metabolism of other compounds. Its ability to interfere with membrane proteins alters cellular signaling and transport processes.

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 enzymes into hydroxylated metabolites. These metabolites can undergo conjugation reactions that facilitate their excretion but may retain biological activity contributing to toxicity .

Transport and Distribution

The transport of this compound within cells occurs via binding to transport proteins like albumin. Its accumulation in lipid-rich tissues leads to prolonged biological effects.

Human Health Impacts

A notable study highlighted the effects of PCBs on developmental health. The Avon Longitudinal Study of Parents and Children (ALSPAC) found associations between PCB exposure and adverse reproductive outcomes in mother-daughter dyads .

Animal Models

In animal studies involving prepubertal female rats exposed to this compound, researchers observed significant endocrine disruption and reproductive issues . These findings underscore the potential risks associated with PCB exposure during critical developmental periods.

Summary Table: Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Endocrine Disruption | Alters hormone levels; mimics or antagonizes natural hormones |

| Oxidative Stress | Induces oxidative stress leading to cellular damage |

| Gene Expression Alteration | Modifies gene expression through AhR activation |

| Metabolism | Metabolized by cytochrome P450; forms reactive metabolites |

| Toxicity | Associated with reproductive issues and neurodevelopmental disorders |

Propiedades

IUPAC Name |

1,2,5-trichloro-3-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKLKINFZLWHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4030045 | |

| Record name | 2,2',3,3',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4030045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35694-04-3 | |

| Record name | 2,2′,3,3′,5,5′-Hexachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35694-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,2',3',5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4030045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7EUD9W45V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does 2,2',3,3',5,5'-Hexachlorobiphenyl act as a peroxisome proliferator in male rats?

A: Contrary to some expectations, this compound does not induce peroxisome proliferation in male rats []. While it did lead to a minor increase (approximately 25%) in total CYP4A content in the liver, it did not significantly increase the activity of peroxisomal enzymes like catalase, peroxisomal fatty acyl-CoA oxidase, and peroxisomal beta-oxidation []. This suggests that this compound, and potentially other polychlorinated biphenyls, may not exert their carcinogenic and promoting activities through the PPARα pathway.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.